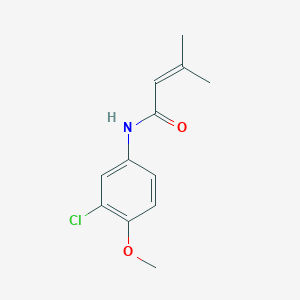![molecular formula C12H17N3O3 B5619948 5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5619948.png)
5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader class of chemicals that exhibit interesting and varied biological and chemical properties. Pyrazole derivatives, in particular, have been the subject of extensive research due to their potential applications in various fields, including pharmacology and material science. The research on similar compounds can offer valuable insights into the synthesis, molecular structure, chemical reactions, and properties of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione".
Synthesis Analysis
The synthesis of related pyrazole and oxazolidine derivatives often involves condensation reactions, as demonstrated by Asiri and Khan (2010), who synthesized a related compound through condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde in ethanol in the presence of pyridine. This method, confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, indicates a potential pathway for synthesizing the target compound (Asiri & Khan, 2010).
Molecular Structure Analysis
Research on similar compounds has utilized various spectroscopic techniques to elucidate molecular structures. For example, structural confirmation through IR, 1H NMR, 13C NMR, and mass spectrometry is common, providing detailed insights into the molecular architecture and functional groups present in these compounds. This suggests that a similar analytical approach would be effective for the detailed molecular analysis of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione".
Chemical Reactions and Properties
The chemical reactivity of pyrazole and oxazolidine derivatives, including their interactions with various reagents and conditions, can shed light on the possible reactions and stability of the target compound. For instance, the research by Karanewsky et al. (2016) on novel bitter modifying flavour compounds provides insights into oxidative metabolism and the formation of conjugates, suggesting pathways for the metabolic and chemical transformation of related compounds (Karanewsky et al., 2016).
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystalline structure, can provide valuable information for understanding the physical behavior of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione". Research on similar compounds, like the work by Hook (1947), offers insights into methods for modifying physical properties through chemical synthesis (Hook, 1947).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, pH stability, and tautomerism, are crucial for understanding the chemical behavior of the target compound. Studies, like the one by Shablykin et al. (2008), which explore the reactions of similar compounds with nitrogen-containing bases, can provide insights into the chemical properties and reactivity patterns of "5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione" (Shablykin et al., 2008).
特性
IUPAC Name |
5,5-dimethyl-3-[3-(4-methylpyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-7-13-14(8-9)5-4-6-15-10(16)12(2,3)18-11(15)17/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXUPYMLFCWRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCN2C(=O)C(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-3-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-oxazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5619865.png)
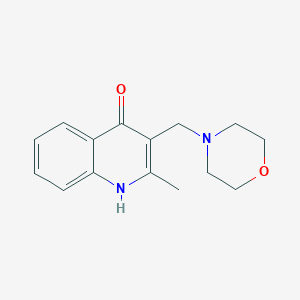
![N-[(1-hydroxycyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619873.png)
![3-(4-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5619874.png)
![N-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5619881.png)
![N-(3-methoxybenzyl)-3-{1-[(6-oxo-1,6-dihydropyridin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5619883.png)
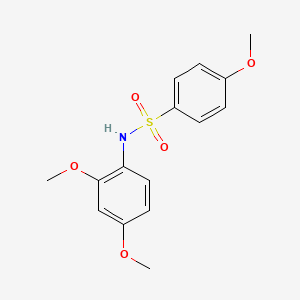
![9-[(8-fluoro-4-oxo-1,4-dihydroquinolin-2-yl)carbonyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619911.png)
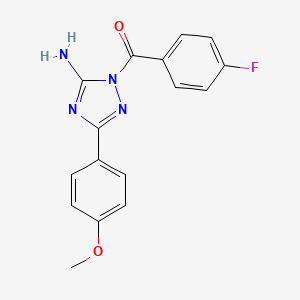
![3-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5619925.png)
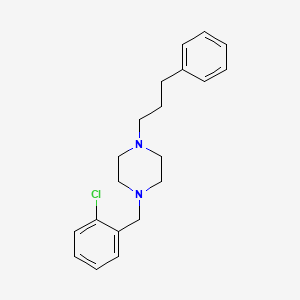
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5619940.png)
![1-(4-methoxy-3-{[(4-methyl-2-quinolinyl)thio]methyl}phenyl)ethanone](/img/structure/B5619950.png)
